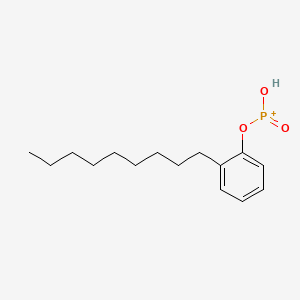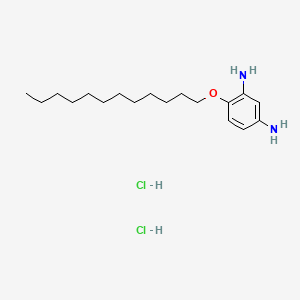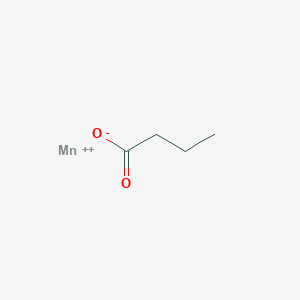
2-Tetradecyloctadecyl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetradecyloctadecyl 2-ethylhexanoate is a chemical compound with the molecular formula C40H80O2. It is an ester formed from the reaction of 2-ethylhexanoic acid and a long-chain alcohol. This compound is known for its unique physical and chemical properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecyloctadecyl 2-ethylhexanoate typically involves the esterification reaction between 2-ethylhexanoic acid and a long-chain alcohol, such as tetradecyloctadecanol. The reaction is usually catalyzed by an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction conditions often include heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound can be carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process may involve distillation to purify the ester and ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tetradecyloctadecyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethylhexanoic acid and the corresponding alcohol.
Oxidation: The long-chain alcohol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohol and 2-ethylhexanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and tetradecyloctadecanol.
Oxidation: Aldehydes or carboxylic acids derived from the long-chain alcohol.
Reduction: 2-ethylhexanol and the corresponding alcohol.
Applications De Recherche Scientifique
2-Tetradecyloctadecyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential use in lipid-based drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its role in formulations of topical medications and cosmetics.
Industry: Utilized as a lubricant additive and in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Tetradecyloctadecyl 2-ethylhexanoate primarily involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can enhance the penetration of active ingredients through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tetradecyloctadecyl 2-ethylhexanoate
- 2-Tetradecyloctadecyl 2-ethylbutanoate
- 2-Tetradecyloctadecyl 2-ethylpropanoate
Uniqueness
This compound is unique due to its specific ester linkage and the length of its alkyl chains. This combination provides it with distinct physical and chemical properties, such as a high boiling point and low solubility in water, making it particularly suitable for applications requiring hydrophobicity and thermal stability.
Propriétés
Numéro CAS |
93803-07-7 |
|---|---|
Formule moléculaire |
C40H80O2 |
Poids moléculaire |
593.1 g/mol |
Nom IUPAC |
2-tetradecyloctadecyl 2-ethylhexanoate |
InChI |
InChI=1S/C40H80O2/c1-5-9-12-14-16-18-20-22-23-25-27-29-31-33-35-38(37-42-40(41)39(8-4)36-11-7-3)34-32-30-28-26-24-21-19-17-15-13-10-6-2/h38-39H,5-37H2,1-4H3 |
Clé InChI |
BWCCPBBONIKWBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


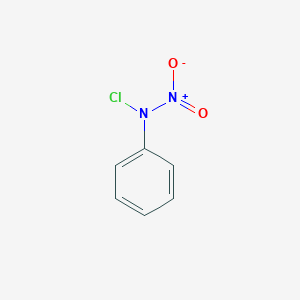
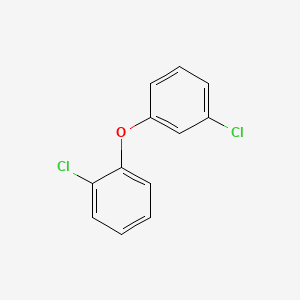

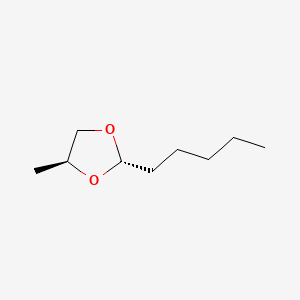
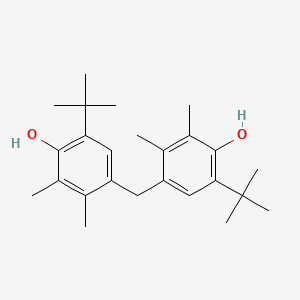
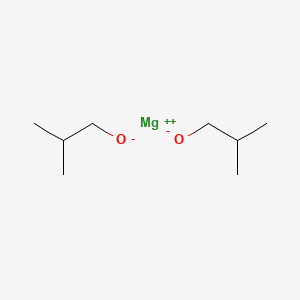

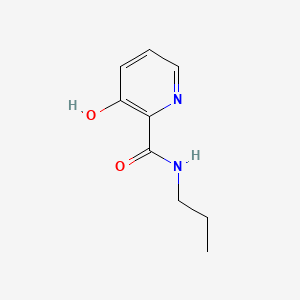
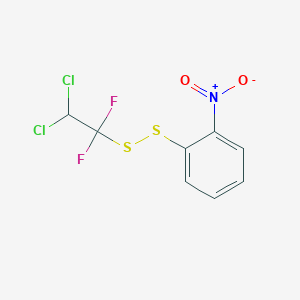
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
